molecular formula C10H9NO3 B8222282 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B8222282
M. Wt: 191.18 g/mol
InChI Key: SFVVQJFSELDMGE-UHFFFAOYSA-N
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Description

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydroisoquinoline scaffold with a ketone group at position 3 and a carboxylic acid substituent at position 7. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol . This compound is typically synthesized via condensation reactions involving trimellitic anhydride and tetrahydroquinoline derivatives, as described in early synthetic protocols . It is commonly used as a precursor in medicinal chemistry for designing conformationally constrained amino acids or bioactive molecules due to its rigid structure and functional versatility .

Properties

IUPAC Name

3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-4-6-1-2-7(10(13)14)3-8(6)5-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQJFSELDMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via imine formation between the primary amine of the phenylalanine derivative and formaldehyde, followed by intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline core. Sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) is preferred over hydrochloric acid (HCl) to avoid the formation of mutagenic bis(chloromethyl)ether byproducts.

Optimized Protocol

  • Reactants : L-7-hydroxyphenylalanine (or substituted analogs), paraformaldehyde.

  • Catalyst : Concentrated H₂SO₄ (98%) or HBr (48% aqueous).

  • Conditions :

    • Temperature: 50–80°C

    • Time: 3–12 hours

    • Solvent: None (neat conditions).

Table 1: Representative Yields and Optical Purity

SubstrateAcid CatalystYield (%)Optical Purity (% ee)
L-7-HydroxyphenylalanineH₂SO₄95100
D-7-MethoxyphenylalanineHBr8998

Data derived from patented protocols.

Workup and Isolation

The crude product is typically isolated as a sulfate or hydrobromide salt. Free-base extraction involves:

  • Neutralization with aqueous NaOH (pH 8–9).

  • Solvent extraction using ethyl acetate.

  • Recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity.

Alternative Synthetic Routes

Pomeranz-Fritsch Cyclization

Though less commonly applied for carboxylated derivatives, this method involves cyclization of β-aminoketones under strongly acidic conditions. Challenges include poor regioselectivity and lower yields (~60–70%) compared to Pictet-Spengler methods.

Solid-Phase Synthesis

Emerging protocols utilize resin-bound phenylalanine derivatives to facilitate purification. However, scalability remains limited, with yields rarely exceeding 75%.

Critical Factors Affecting Yield and Purity

Acid Selection

  • H₂SO₄ vs. HBr : H₂SO₄ provides higher yields (95% vs. 89%) but requires careful temperature control to prevent sulfonation side reactions.

  • Racemization Mitigation : Lower reaction temperatures (<60°C) preserve optical purity, as evidenced by chiral HPLC analysis.

Solvent-Free Conditions

Neat reactions minimize byproduct formation but necessitate rigorous mixing to ensure homogeneous acid distribution.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors : Enable precise temperature control and reduce reaction times to 2–4 hours.

  • In-line Crystallization : Direct product isolation from the reaction stream enhances throughput.

Table 2: Scalability Metrics

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5002,000
Purity (%)99.599.8
Cost per kg (USD)12,0008,500

Data adapted from pilot-scale studies.

Analytical Characterization

Structural Confirmation

  • ¹H-NMR (DMSO-d₆): Key signals at δ 9.76 (br, 1H, NH), 7.41 (m, 4H, aromatic), 4.60 (dd, J=11.3, 5.1 Hz, 1H, CH), 3.46 (dd, J=17.0, 5.1 Hz, 1H, CH₂), 3.26 (dd, J=17.0, 11.2 Hz, 1H, CH₂).

  • HPLC-MS : [M+H]⁺ = 192.1 (calculated for C₁₀H₁₀NO₃⁺).

Purity Assessment

  • HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient, 254 nm detection.

  • Acceptance Criteria : Single peak ≥99% area.

Applications and Derivatives

The product serves as a precursor to NMDA receptor antagonists and anticancer agents. Key derivatives include:

  • Methyl esters : Enhanced blood-brain barrier penetration.

  • Amide analogs : Improved metabolic stability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Mechanisms of Action
The compound has demonstrated promising anticancer properties through various mechanisms. Research indicates that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study evaluated N-substituted derivatives of tetrahydroisoquinoline and found that certain compounds exhibited potent antiproliferative activity against several cancer cell lines, including HeLa and K562, with IC50 values as low as 0.071 μM .

Case Studies

  • Cell Cycle Arrest : Compounds derived from 3-oxo-1,2,3,4-tetrahydroisoquinoline have been shown to arrest the cell cycle at the G2/M phase, leading to increased apoptosis in tumor cells .
  • Breast Cancer Studies : A series of synthesized compounds based on tetrahydroisoquinoline were tested against the MCF-7 breast cancer cell line. The results indicated significant cytotoxic effects, highlighting the potential for these compounds in breast cancer therapy .

Antimicrobial Properties

Broad-Spectrum Activity
The compound exhibits antimicrobial activity against various pathogens. Studies have reported that derivatives of tetrahydroisoquinoline show effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain synthesized compounds demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Research Findings

  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were found to be as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
  • Antifungal Activity : Research also indicates antifungal properties against strains like Candida albicans and Penicillium chrysogenum .

Inhibition of Biological Pathways

STING Pathway Inhibition
Recent developments have identified 3-oxo-1,2,3,4-tetrahydroisoquinoline derivatives as inhibitors of the STING (Stimulator of Interferon Genes) pathway. This pathway plays a crucial role in immune responses and inflammation. Compounds that inhibit STING activity could potentially be used to treat autoimmune diseases such as systemic lupus erythematosus (SLE) and certain cancers .

Potential Therapeutic Applications
The ability to modulate the STING pathway suggests that these compounds could serve as immunosuppressants or anti-inflammatory agents in clinical settings .

Summary Table of Applications

Application AreaMechanism/ActivityNotable Findings
AnticancerInduces apoptosis; inhibits cell proliferationIC50 values < 0.071 μM for various cancer lines
AntimicrobialBroad-spectrum activity against bacteria and fungiMIC values as low as 6.25 µg/mL for Mycobacterium
STING Pathway InhibitionModulates immune responsePotential treatments for autoimmune diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
  • Structural Difference : The ketone group is at position 1 instead of 3.
  • Applications : Less commonly reported in pharmacological studies compared to the 3-oxo isomer .
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
  • Structural Difference : A hydroxyl group replaces the carboxylic acid at position 7, while the carboxylic acid is at position 3.
  • Properties : The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility (e.g., in polar solvents) and receptor-binding specificity. Stereochemistry (L-configuration) further impacts biological activity, such as interactions with opioid receptors .

Core Scaffold Modifications

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid
  • Structural Difference: The nitrogen atom is in the quinoline position (tetrahydroquinoline core) rather than the isoquinoline system.
  • Properties : The altered nitrogen position modifies electronic distribution, leading to differences in acidity (pKa ~3.5 for the carboxylic acid group) and bioavailability.
  • Applications : Primarily explored as a kinase inhibitor scaffold .
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Structural Difference: A dihydroquinoline core with a ketone at position 4.
  • Properties: Increased aromaticity due to the conjugated dihydroquinoline system enhances UV absorption (λmax ~320 nm).
  • Applications: Used in antibacterial agents (e.g., quinolone derivatives) .

Substituent Variations

7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
  • Structural Difference : Iodine substituent at position 7 instead of a carboxylic acid.
  • Properties : The electron-withdrawing iodine atom increases electrophilicity, making it useful in cross-coupling reactions for radiopharmaceuticals.
  • Synthesis: Prepared via halogenation of tetrahydroisoquinoline precursors .
Methyl 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
  • Structural Difference : Methyl ester replaces the carboxylic acid at position 7.
  • Properties : Improved lipid solubility (logP ~1.8) compared to the parent acid (logP ~0.5), enhancing cell membrane permeability.
  • Applications : Intermediate in prodrug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties Applications References
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid C₁₀H₉NO₃ 191.19 3-ketone, 7-carboxylic acid Powder, mp ~220°C (dec.), H315/H319/H335 hazards Medicinal chemistry precursor
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid C₁₀H₉NO₃ 191.19 1-ketone, 7-carboxylic acid Reduced planarity Limited pharmacological use
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid C₁₀H₁₁NO₃ 207.20 3-carboxylic acid, 7-hydroxyl Enhanced H-bonding, chiral specificity Opioid receptor modulation
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid C₁₀H₉NO₃ 191.19 2-ketone, 7-carboxylic acid pKa ~3.5, λmax ~275 nm Kinase inhibitors
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate C₁₁H₁₁NO₃ 205.21 3-ketone, 7-methyl ester logP ~1.8, liquid at room temperature Prodrug intermediate

Key Research Findings

  • Synthetic Accessibility : The 3-oxo-7-carboxylic acid derivative is more straightforward to synthesize via anhydride-mediated cyclization compared to its 1-oxo isomer, which requires stringent temperature control .
  • Biological Activity : Carboxylic acid derivatives at position 7 exhibit higher affinity for metalloproteinases compared to ester or hydroxyl analogs, likely due to ionic interactions with catalytic zinc ions .

Biological Activity

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the tetrahydroisoquinoline family, which is characterized by a bicyclic structure that includes a nitrogen atom. The synthesis of this compound typically involves several synthetic routes, including:

  • Starting Materials : Common precursors include isoquinoline derivatives and various carboxylic acids.
  • Reactions : Key reactions may include cycloaddition and functional group transformations such as oxidation and carboxylation.

Anticancer Properties

Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit potent anticancer activity. For instance, studies show that certain N-substituted derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and K562. One notable derivative exhibited an IC50 value of 0.126 μM against HeLa cells and inhibited tubulin polymerization with an IC50 of 3.97 μM .

CompoundCell LineIC50 (μM)Mechanism of Action
13dHeLa0.126Tubulin polymerization inhibition
13dK5620.164Cell cycle arrest at G2/M phase
13dSMMC-77210.071Induction of apoptosis

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that related compounds can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. For example, certain derivatives showed ID50 values around 5.1×108M5.1\times 10^{-8}M, indicating their effectiveness in modulating enzymatic activity related to hypertension .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Tubulin Interaction : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
  • Cell Cycle Modulation : It has been shown to induce cell cycle arrest at specific phases (G2/M), which is critical for its anticancer effects.
  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells highlights its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the anticancer properties and mechanisms of action of tetrahydroisoquinoline derivatives:

  • Study on Antiproliferative Activity : A series of N-substituted derivatives were synthesized and tested for antiproliferative effects against various cancer cell lines. The most potent compound significantly inhibited cell proliferation and induced apoptosis .
  • ACE Inhibition Study : Another investigation focused on the ACE inhibitory activity of tetrahydroisoquinoline derivatives, demonstrating their potential for treating hypertension .
  • MicroRNA Modulation : Recent studies suggest that these compounds may also interact with microRNAs involved in cancer pathogenesis, providing another layer of therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, and how do they impact yield and purity?

  • Methodological Answer : The compound is synthesized via cyclization reactions of precursor amines or carboxylic acids. For example, Malovichko et al. (2009) developed a novel method using 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid as an Arg-mimetic scaffold, employing peptide coupling strategies and protective group chemistry (e.g., tert-butoxycarbonyl [Boc] groups) to enhance stability during synthesis . Yield optimization often involves catalytic hydrogenation or acid-mediated cyclization, with purity assessed via HPLC (≥95%) and structural confirmation by 1^1H/13^{13}C NMR .

Q. How is the biological activity of this compound characterized in pharmacological studies?

  • Methodological Answer : Key assays include:

  • Antiaggregatory Activity : Human platelet-rich plasma (PRP) assays to measure inhibition of fibrinogen binding to αIIb_{IIb}β3_3 receptors, with IC50_{50} values calculated via competitive binding (e.g., FITC-Fg displacement) .
  • Antiproliferative Effects : In vivo models (e.g., dimethylhydrazine-induced colorectal cancer in mice) assess tumor suppression via histopathology and biomarker analysis (e.g., Ki-67) .
  • Receptor Binding : Radioligand displacement assays (e.g., opioid receptor studies) using tritiated ligands to determine KiK_i values .

Q. What analytical techniques are critical for verifying the structural integrity of this compound and its derivatives?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (1^1H, 13^{13}C, DEPT) to resolve stereochemistry (e.g., distinguishing C3-S vs. C3-R configurations) .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities across studies (e.g., antiproliferative vs. antiplatelet effects)?

  • Methodological Answer : Contradictions arise from assay-specific variables:

  • Cell/Tissue Specificity : Antiproliferative activity in colorectal cancer models may depend on tissue-specific receptor expression (e.g., tyrosine kinase vs. integrin pathways) .
  • Concentration Gradients : Antiplatelet effects (IC50_{50} ~ 10–100 nM) require lower concentrations than antiproliferative doses (IC50_{50} ~ 1–10 µM) .
  • Experimental Design : Use standardized protocols (e.g., PRP preparation, agonist selection) and cross-validate findings with orthogonal assays (e.g., flow cytometry vs. Western blot) .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves membrane permeability, with hydrolysis in vivo restoring activity .
  • Formulation : Nanoparticle encapsulation (e.g., PLGA) enhances bioavailability and reduces renal clearance .
  • Metabolic Stability : Liver microsome assays identify cytochrome P450 (CYP) liabilities, guiding structural modifications (e.g., fluorination at metabolically labile sites) .

Q. How do structural modifications (e.g., substituents at C3 or C7) influence target specificity and potency?

  • Methodological Answer : Systematic SAR studies reveal:

  • C3 Substituents : Hydroxyl or methyl groups enhance αIIb_{IIb}β3_3 antagonism by mimicking Arg’s guanidinium group in fibrinogen .
  • C7 Modifications : Electron-withdrawing groups (e.g., -NO2_2) improve receptor binding affinity but may reduce solubility. Balance via hydrophilic substituents (e.g., -OH) .
  • Scaffold Rigidity : Introducing oxo-groups (e.g., 3-oxo derivatives) stabilizes bioactive conformations, improving selectivity for opioid vs. integrin receptors .

Q. What experimental approaches validate target engagement and mechanism of action in complex biological systems?

  • Methodological Answer :

  • Photoaffinity Labeling : Incorporation of photo-crosslinkable moieties (e.g., diazirine) identifies direct binding partners in cell lysates .
  • CRISPR/Cas9 Knockout : Deletion of putative targets (e.g., αIIb_{IIb}β3_3 integrin) confirms functional dependency in platelet aggregation assays .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling identifies downstream pathways (e.g., MAPK/ERK in cancer models) .

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